molecular formula C27H23ClN4O2S B2722057 3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394239-20-4

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2722057
CAS RN: 394239-20-4
M. Wt: 503.02
InChI Key: ZBFMDBHXSBZEMP-UHFFFAOYSA-N
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Description

3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C27H23ClN4O2S and its molecular weight is 503.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of novel quinoline-pyrazoline-based compounds, including derivatives of the mentioned compound, have shown potent antimicrobial and antifungal activities. These compounds were synthesized and evaluated against various bacterial and fungal strains, demonstrating statistically significant results in combating microbial infections. Notably, some derivatives exhibited higher antifungal activity against specific strains than standard drugs like ketoconazole, suggesting their potential as effective antimicrobial agents (Ansari & Khan, 2017).

Antioxidant Efficiency

In the context of industrial applications, certain derivatives have been investigated for their antioxidant efficiency in lubricating greases. These studies, conducted using standard ASTM methods, indicated that the compounds could significantly reduce total acid number and oxygen pressure drop in lubricating greases, highlighting their potential as antioxidants in industrial settings (Hussein, Ismail, & El-Adly, 2016).

Antitubercular Properties

Microwave-assisted synthesis of novel quinolin-2(1H)-one-based pyrazoline hybrids has revealed moderate to good antitubercular activity against M. tuberculosis strains. These findings are supported by both in-vitro assays and in-silico studies, indicating that structural modifications in these compounds could further enhance their efficacy against tuberculosis (Pattanashetty, Hosamani, & Barretto, 2018).

Anti-inflammatory and Analgesic Properties

Investigations into the anti-inflammatory and analgesic properties of quinazolinone derivatives have revealed that certain compounds exhibit potential activity in these domains. These findings suggest that these derivatives could be further explored for their therapeutic benefits in treating inflammation and pain (Farag et al., 2012).

Synthesis and Evaluation of Novel Compounds

Research into the synthesis of new series of compounds incorporating the thiophene moiety has demonstrated promising anti-tumor agents. These compounds have been synthesized, characterized, and evaluated for their potential in inhibiting tumor cell growth, highlighting the versatility of quinoline-pyrazoline-based compounds in developing new therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

properties

CAS RN

394239-20-4

Molecular Formula

C27H23ClN4O2S

Molecular Weight

503.02

IUPAC Name

5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(4-methoxyphenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C27H23ClN4O2S/c1-29-27(35)32-23(16-8-11-19(34-2)12-9-16)15-22(31-32)25-24(17-6-4-3-5-7-17)20-14-18(28)10-13-21(20)30-26(25)33/h3-14,23H,15H2,1-2H3,(H,29,35)(H,30,33)

InChI Key

ZBFMDBHXSBZEMP-UHFFFAOYSA-N

SMILES

CNC(=S)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

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